5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
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Description
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
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Biological Activity
The compound 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (commonly referred to as "compound X") represents a novel addition to the class of biologically active compounds, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by a complex structure that includes an oxazole ring, a sulfonamide group, and piperidine moieties. Its molecular formula is C₂₁H₂₃N₃O₃S, with a molecular weight of approximately 397.49 g/mol. The presence of various functional groups contributes to its biological activity.
Structural Formula
The biological activity of compound X has been investigated through various studies focusing on its interaction with specific biological targets:
- Anticancer Activity : Compound X has shown promising results in inhibiting cancer cell proliferation in vitro. Its mechanism appears to involve the modulation of apoptosis pathways and the inhibition of key signaling proteins involved in tumor growth.
- Enzyme Inhibition : Research indicates that compound X acts as an inhibitor of acetylcholinesterase (AChE), which is significant for neuroprotective applications. The IC50 values for AChE inhibition have been reported around 50 µM, demonstrating moderate potency compared to standard inhibitors.
- Antimicrobial Properties : Preliminary studies indicate that compound X exhibits antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Pharmacological Effects
The pharmacological profile of compound X has been evaluated through various assays:
Activity | Tested Concentration | Effect |
---|---|---|
AChE Inhibition | 50 µM | Moderate inhibition |
Anticancer (HeLa cells) | 10 µM | Significant reduction in viability |
Antibacterial | 32-128 µg/mL | Effective against Gram-positive strains |
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, compound X was tested against several cancer cell lines, including HeLa and MCF-7. The results indicated that at a concentration of 10 µM, there was a 70% reduction in cell viability after 48 hours of treatment. The study highlighted the compound’s ability to induce apoptosis through caspase activation pathways.
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of compound X in a mouse model of Alzheimer's disease. The administration of compound X resulted in a significant decrease in AChE activity within the brain, correlating with improved cognitive function as assessed by the Morris water maze test.
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)ethylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-18-12-15-29(16-13-18)34(30,31)22-9-5-20(6-10-22)24-28-23(17-26)25(33-24)27-14-11-19-3-7-21(32-2)8-4-19/h3-10,18,27H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVHHNOZEVDDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.